molecular formula C10H5ClFNO3 B2619610 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid CAS No. 1391625-42-5

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B2619610
CAS No.: 1391625-42-5
M. Wt: 241.6
InChI Key: RWYNANLOBJRDDN-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid: is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cycloaddition Reaction: : One common method for synthesizing 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a precursor such as a chloro-oxime using an oxidizing agent like sodium hypochlorite.

  • Halogenation and Substitution: : Another route involves the halogenation of a suitable phenyl isoxazole precursor followed by substitution reactions to introduce the chloro and fluoro groups. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cycloaddition method is favored due to its efficiency and the relatively mild conditions required. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism by which 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Similar structure but with two fluorine atoms, leading to different electronic properties.

    3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: Contains a methyl group, altering its steric and electronic characteristics.

Uniqueness

5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNANLOBJRDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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